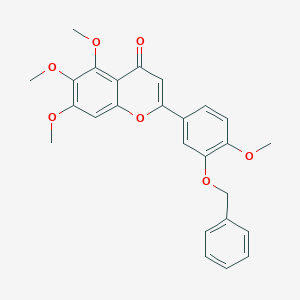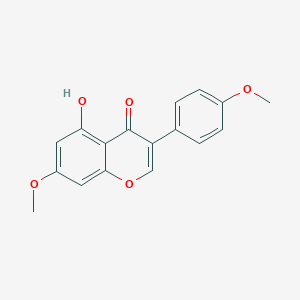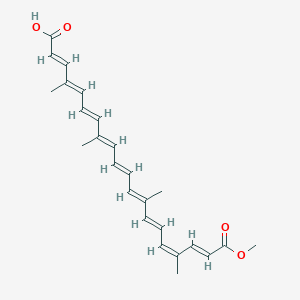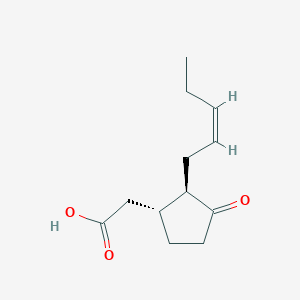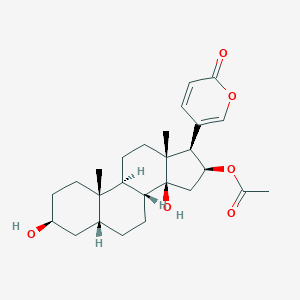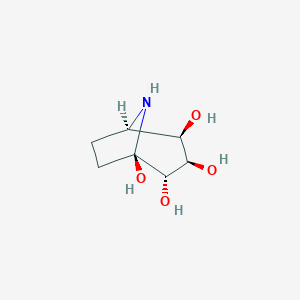
Calystegine B4
Vue d'ensemble
Description
Calystegine B4 is a nor-tropane alkaloid . It is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .
Synthesis Analysis
Optically active ent-calystegine B4 was prepared in 13 steps from commercially available chiral L-dimethyl tartrate . The synthesis was achieved by the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O accomplished an efficient conversion to amino cycloheptanone, which readily afforded the desired ent-calystegine B4 .Molecular Structure Analysis
The molecular formula of Calystegine B4 is C7H13NO4 . It has an average mass of 175.182 Da and a mono-isotopic mass of 175.084457 Da .Chemical Reactions Analysis
The synthesis of Calystegine B4 involves the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O leads to an efficient conversion to amino cycloheptanone .Physical And Chemical Properties Analysis
Calystegine B4 has a density of 1.7±0.1 g/cm3 . Its boiling point is 341.0±42.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.3 cm3 . It has 5 H bond acceptors and 5 H bond donors .Applications De Recherche Scientifique
Glycosidase Inhibition
Calystegine B4 has been found to be a significant inhibitor of glycosidases . Glycosidases are enzymes that are involved in the breakdown of complex sugars, and their inhibition can be useful in the treatment of carbohydrate-mediated diseases such as diabetes .
Potential Drug for Carbohydrate Mediated Diseases
Due to its glycosidase inhibitory properties, Calystegine B4 is being researched as a potential drug for the treatment of carbohydrate mediated diseases, such as diabetes, cancer, and viral infections (including AIDS) .
Alkaloid Research
Calystegine B4 is a type of alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. It’s being used in research related to the synthesis of compounds that selectively inhibit glycosidases .
Plant-Bacterium Relationships
Calystegines, including Calystegine B4, have been implicated in the establishment and maintenance of specific plant-bacterium relationships . This could have implications for agricultural practices and the development of biofertilizers.
Metabolic Activity Improvement
Research has shown that Calystegine B4 can improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . This could have potential applications in the treatment of conditions like diabetes.
Reduction of Oxidative/ER Stress
Calystegine B4 has been found to reduce oxidative and ER stress in human ASCs cells under hyperglycaemic conditions . This could potentially lead to new treatments for diseases caused by oxidative stress.
Inflammation Reduction
Calystegine B4 has been shown to efficiently prevent the hyperglycaemia-mediated inflammatory response . This could have implications for the treatment of inflammatory diseases.
Promotion of the AKT/PI3K/mTOR Pathway
Calystegine B4 has been found to promote the AKT/PI3K/mTOR pathway in human ASCs cells . This pathway is important for cell survival and growth, and its promotion could have potential applications in regenerative medicine.
Mécanisme D'action
Target of Action
Calystegine B4 primarily targets β-glucocerebrosidase , a lysosomal enzyme . This enzyme plays a crucial role in the metabolism of glucocerebrosides, and its dysfunction is associated with Gaucher’s disease .
Mode of Action
Calystegine B4 acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of Calystegine B4 to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .
Biochemical Pathways
Calystegine B4 affects several cellular pathways, including apoptosis, oxidative and ER stress, inflammation, and the PI3K/AKT/mTOR metabolic-associated axis . By inhibiting β-glucocerebrosidase, Calystegine B4 can influence these pathways and alter cellular metabolism .
Result of Action
Treatment with Calystegine B4 has been shown to promote cell survival under hyperglycemic conditions . It significantly reduces oxidative stress, mitochondrial dynamics failure, and ER stress, while improving the endogenous cellular antioxidant defenses . Furthermore, Calystegine B4 efficiently prevents the hyperglycemia-mediated inflammatory response .
Action Environment
The action of Calystegine B4 can be influenced by environmental factors such as the presence of hyperglycemia . Under hyperglycemic conditions, Calystegine B4 has been shown to improve the metabolic activity of human adipose-derived stromal stem cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBVZOJVHCEDO-BNWJMWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317306 | |
| Record name | Calystegine B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine B4 | |
CAS RN |
184046-85-3 | |
| Record name | Calystegine B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184046-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calystegine B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calystegine B4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




